

A Comparative Analysis of Aldioxa vs. Placebo in a Blinded Dermatitis Study

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Compound of Interest		
Compound Name:	Aldioxa	
Cat. No.:	B1666836	Get Quote

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Disclaimer: The following guide is a synthesized representation based on established dermatological clinical trial methodologies. As of the date of publication, a specific, peer-reviewed, double-blind, placebo-controlled study of **Aldioxa** for dermatitis with publicly available quantitative data could not be identified. The experimental protocol and data presented herein are hypothetical, designed to illustrate how such a trial might be conducted and to provide a framework for future research.

Introduction

Dermatitis, a condition characterized by skin inflammation, presents a significant challenge in dermatological care. **Aldioxa**, a compound salt of aluminum hydroxide and allantoin, is utilized in various over-the-counter topical applications for its skin-protecting and soothing properties. [1][2][3] It combines the astringent action of aluminum, which helps to form a protective barrier over irritated skin, with the keratolytic and cell-proliferating effects of allantoin, which promotes tissue regeneration and healing.[1][4] This guide outlines a rigorous, hypothetical, double-blind, placebo-controlled study designed to quantitatively assess the efficacy and safety of a 1% **Aldioxa** cream in treating mild to moderate atopic dermatitis.

Experimental Protocols

This section details the methodology for a prospective, randomized, double-blind, placebocontrolled, parallel-group clinical trial.



1. Study Population:

- Inclusion Criteria: 120 adult subjects (18-65 years) with a clinical diagnosis of mild to moderate atopic dermatitis, an Investigator's Global Assessment (IGA) score of 2 or 3, and an Eczema Area and Severity Index (EASI) score ≥ 5.
- Exclusion Criteria: Subjects with severe or infected dermatitis, known allergies to **Aldioxa** or its components, use of systemic corticosteroids or immunosuppressants within 4 weeks of baseline, or use of other topical treatments on the target lesions within 2 weeks of baseline.

2. Treatment Regimen:

- Test Article: Aldioxa 1% cream.
- Control Article: Placebo cream (vehicle without Aldioxa).
- Randomization: Subjects are randomly assigned in a 1:1 ratio to receive either the Aldioxa cream or the placebo cream.
- Blinding: The study is double-blinded; neither the subjects nor the investigators/assessors are aware of the treatment assignments.
- Application: Subjects are instructed to apply a thin layer of the assigned cream to the affected areas twice daily for 8 weeks.
- 3. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: The proportion of subjects achieving an IGA score of 0 (clear) or
 1 (almost clear) with at least a 2-point improvement from baseline at Week 8.
- Secondary Efficacy Endpoints:
 - Mean percentage change in EASI score from baseline to Week 8.
 - Proportion of subjects achieving a 75% reduction in EASI score (EASI-75).
 - Change from baseline in a patient-reported pruritus (itch) score on a 10-point Visual Analog Scale (VAS).



Safety Endpoint: Incidence and severity of Treatment-Emergent Adverse Events (TEAEs),
 assessed at each study visit (Baseline, Week 2, Week 4, and Week 8).

Quantitative Data Summary

The following tables represent hypothetical results from the described clinical trial, illustrating a plausible positive outcome for the **Aldioxa** treatment group.

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 8

Efficacy Endpoint	Aldioxa 1% Cream (n=60)	Placebo (n=60)	P-Value
IGA Success (Score 0 or 1 with ≥2-point improvement)	41.7% (25 subjects)	18.3% (11 subjects)	<0.01
Mean % Change in EASI Score from Baseline	-65.2%	-30.5%	<0.001
Proportion of Subjects Achieving EASI-75	38.3% (23 subjects)	15.0% (9 subjects)	<0.01
Mean Change in Pruritus VAS from Baseline	-4.1	-1.9	<0.001

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

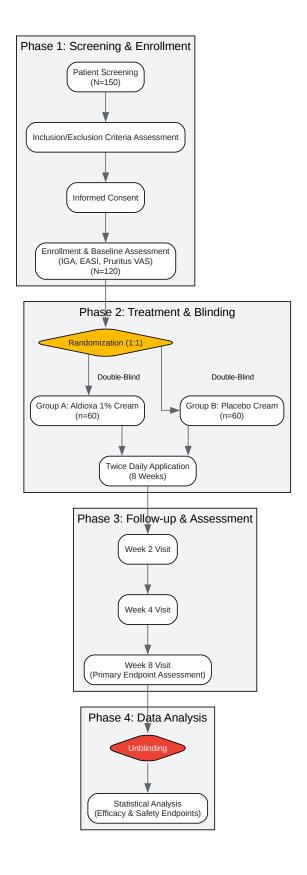


Adverse Event	Aldioxa 1% Cream (n=60)	Placebo (n=60)
Any TEAE	8.3% (5 subjects)	6.7% (4 subjects)
Application Site Dryness	3.3% (2 subjects)	1.7% (1 subject)
Application Site Pruritus	1.7% (1 subject)	3.3% (2 subjects)
Headache	1.7% (1 subject)	1.7% (1 subject)
Serious TEAEs	0% (0 subjects)	0% (0 subjects)

Visualizations: Workflow and Mechanism of Action

The diagrams below illustrate the experimental workflow for the clinical trial and the proposed mechanism of action for **Aldioxa** in dermatitis treatment.

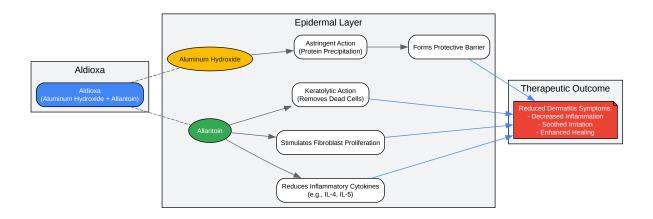




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Caption: Hypothetical workflow for a double-blind, placebo-controlled clinical trial.





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Caption: Proposed mechanism of action of **Aldioxa**'s components on skin.

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